5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Overview
Description
Calcimycin, also known as A23187, is a polyether antibiotic produced by the bacterium Streptomyces chartreusensis. It is a divalent cation ionophore, meaning it can transport divalent cations such as calcium, magnesium, and manganese across cellular membranes. This property makes calcimycin a valuable tool in biochemical and pharmacological research, particularly in studies involving calcium signaling and homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcimycin is typically produced through fermentation by Streptomyces chartreusensis. The biosynthesis involves a complex pathway that includes the formation of a spiroketal ring and the incorporation of a pyrrole moiety. The production can be influenced by the presence of specific amino acids in the growth medium. For instance, feeding experiments with glutamine have been shown to increase calcimycin production .
Industrial Production Methods
Industrial production of calcimycin involves optimizing the fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient composition of the growth medium. The fermentation broth is then subjected to extraction and purification processes to isolate calcimycin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Calcimycin undergoes various chemical reactions, including:
Oxidation: Calcimycin can be oxidized to form different analogs.
Reduction: Reduction reactions can modify the functional groups on calcimycin.
Substitution: Substitution reactions can introduce new functional groups into the calcimycin molecule.
Common Reagents and Conditions
Common reagents used in the chemical modification of calcimycin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of calcimycin include various analogs with modified functional groups. These analogs can have different biological activities and are useful in studying the structure-activity relationships of calcimycin .
Scientific Research Applications
Calcimycin has a wide range of scientific research applications:
Chemistry: Calcimycin is used as a tool to study ion transport and membrane permeability.
Biology: It is used to artificially increase intracellular calcium levels, which is important in studying calcium-dependent signaling pathways.
Medicine: Calcimycin has been used in studies related to oocyte activation and embryo development. It is also used to investigate the role of calcium in cell death and autophagy.
Industry: Calcimycin’s ability to transport divalent cations makes it useful in various industrial applications, including the development of new antibiotics and biochemical tools
Mechanism of Action
Calcimycin exerts its effects by forming stable complexes with divalent cations and transporting them across cellular membranes. This leads to an increase in intracellular calcium levels, which can trigger various cellular responses such as autophagy, apoptosis, and changes in cell signaling pathways. Calcimycin binds to the P2RX7 receptor, which is involved in calcium signaling and autophagy induction .
Comparison with Similar Compounds
Calcimycin is unique among ionophores due to its high selectivity for calcium ions. Similar compounds include:
Ionomycin: Another calcium ionophore with similar properties but different selectivity and biological effects.
X537A: A less commonly used ionophore with similar ion transport capabilities.
Valinomycin: An ionophore that primarily transports potassium ions rather than calcium
Calcimycin’s unique ability to selectively transport calcium ions and its broad range of applications make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15-,16+,17+,18?,22-,27-,29?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYAVKIYRIFSCZ-CVXKHCKVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2([C@@H](C[C@H]([C@H](O2)C(C)C(=O)C3=CC=CN3)C)C)O[C@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52665-69-7 | |
Record name | 4-Benzoxazolecarboxylic acid, 5-(methylamino)-2-[[3,9,11-trimethyl-8-[1-methyl-2-oxo-2-(1H-pyrrol-2-yl)ethyl]-1,7-dioxaspiro[5.5]undec-2-yl]methyl]-, [6S-[6α(2S*,3S*),8β(R*),9β,11α]]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.